molecular formula C5H12ClNO3S B2716348 (3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride CAS No. 2402828-93-5

(3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride

Cat. No.: B2716348
CAS No.: 2402828-93-5
M. Wt: 201.67
InChI Key: YHUKBLYZMHMQHY-UHFFFAOYSA-N
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Description

“(3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride” is a versatile chemical compound utilized in cutting-edge scientific research. It has potential in various applications, ranging from drug synthesis to catalysis. The compound has a CAS Number of 2551115-06-9 and a molecular weight of 243.71 .


Synthesis Analysis

The main synthetic route to dithiocarbamates, which are of potential interest in applications such as pesticides and antioxidants, is based on the interaction between the corresponding amine and CS2 in the presence of strong base . In the synthesis of potassium (1,1-dioxothiolan-3-yl) dithiocarbamate, 3-aminothiolane was used as the starting material .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C7H13NO4S.ClH/c1-12-6 (9)4-7 (8)2-3-13 (10,11)5-7;/h2-5,8H2,1H3;1H .


Chemical Reactions Analysis

The reaction between amines and carbon disulfide involves catalysis by strong base . The rate of dithiocarbamate formation increases upon decreasing the protoning ability of the solvent . In aprotic systems, the rate of the process increases with the increase of the dielectric permitivity of the solvent .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Synthesis and Organic Chemistry

A notable application of chemicals related to "(3-Amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride" in organic synthesis involves the preparation of amino acid methyl ester hydrochlorides. These compounds are prepared via the reaction of amino acids with methanol, showcasing a method compatible with both natural and synthetic amino acids for producing esters in good to excellent yields (Jiabo Li & Y. Sha, 2008).

Catalysis

In catalysis, the interaction between methanol and various compounds has been studied to understand their role in catalytic processes. For instance, methanol's role as a solvent in the catalytic activity of iron(III) catecholate complexes provides insights into the catalytic breakdown of environmental pollutants (M. Duda, M. Pascaly, & B. Krebs, 1997).

Material Science

In material science, the synthesis of chloro-aminocyclooctanediol and aminocyclooctanetriol from key compounds like 2-azidocyclooct-3-en-1-ol via methanol showcases the creation of novel materials with potential applications in drug development and synthetic chemistry (Ufuk Nusret Karavaizoglu & E. Salamci, 2020).

Chemical Switches and Color Formation

The formation of colored compounds from hexoses and primary and secondary amino acids via methanolic solutions points towards applications in food chemistry and the development of chemical sensors. The identification of specific colored compounds like 4-hydroxy-2-methoxy-2-methyl-5-[(E)-(2-furyl)methylidene]methyl-2H-furan-3-one reveals the intricate chemistry involved in the Maillard reaction and its potential for creating visual markers in various applications (T. Hofmann, 1998).

Sorption Properties

Investigations into the sorption properties of supramolecular systems based on pentanuclear copper(II) 12-metallacrown-4 complexes highlight the utility of methanol and related compounds in understanding the mechanisms of alcohol sorption. These studies offer insights into the design of materials with enhanced sorption capabilities, which could be applied in environmental remediation and the development of sorbent materials (A. Pavlishchuk et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(3-amino-1,1-dioxothiolan-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.ClH/c6-5(3-7)1-2-10(8,9)4-5;/h7H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUKBLYZMHMQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402828-93-5
Record name 3-amino-3-(hydroxymethyl)-1lambda6-thiolane-1,1-dione hydrochloride
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